1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid
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Overview
Description
1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a carboxylic acid group at the 6th position and an isopropyl group at the 1st position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, alcohols, and oxidized carboxylic acid derivatives .
Scientific Research Applications
1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenyl)-1H-1,3-benzodiazole-6-carboxylic acid
- 1-(Methyl)-1H-1,3-benzodiazole-6-carboxylic acid
- 1-(Ethyl)-1H-1,3-benzodiazole-6-carboxylic acid
Uniqueness
1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-4-3-8(11(14)15)5-10(9)13/h3-7H,1-2H3,(H,14,15) |
InChI Key |
CLWKXWPTGOINMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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